molecular formula C18H17FN2O4S B2916670 4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine CAS No. 477847-25-9

4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine

Cat. No.: B2916670
CAS No.: 477847-25-9
M. Wt: 376.4
InChI Key: VXSDUVRXFCJVRI-UHFFFAOYSA-N
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Description

4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine is a chemical compound with the molecular formula C18H17FN2O4S It is known for its unique structure, which includes a piperidine ring substituted with a fluorobenzoyl group and a phenylsulfonyl group

Preparation Methods

The synthesis of 4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired substitutions. Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the piperidine ring are replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to other similar compounds, 4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine stands out due to its unique combination of functional groups and reactivity. Similar compounds include:

  • 4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine
  • 4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine
  • 4-{[(4-Nitrobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine

These compounds share a similar piperidine ring structure but differ in the substituents attached to the benzoyl group.

Properties

IUPAC Name

[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c19-15-8-6-14(7-9-15)18(22)25-20-16-10-12-21(13-11-16)26(23,24)17-4-2-1-3-5-17/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSDUVRXFCJVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NOC(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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